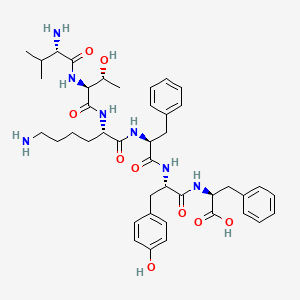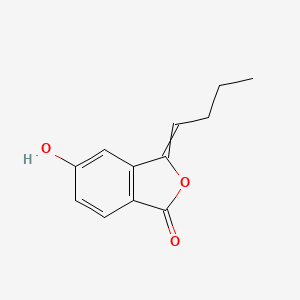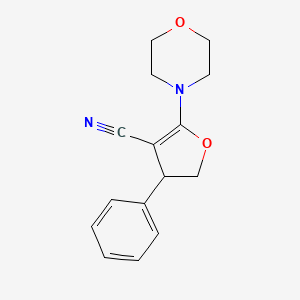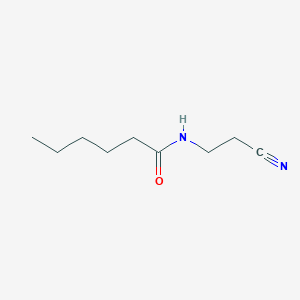![molecular formula C42H74Br2N2O4 B12553288 2,2'-[(4,5-Dibromo-1,2-phenylene)bis(oxy)]bis(N,N-dioctylacetamide) CAS No. 146540-16-1](/img/structure/B12553288.png)
2,2'-[(4,5-Dibromo-1,2-phenylene)bis(oxy)]bis(N,N-dioctylacetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(4,5-Dibromo-1,2-phenylene)bis(oxy)]bis(N,N-dioctylacetamide) is a synthetic organic compound characterized by its unique structure, which includes two bromine atoms and dioctylacetamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4,5-Dibromo-1,2-phenylene)bis(oxy)]bis(N,N-dioctylacetamide) typically involves the reaction of 4,5-dibromo-1,2-dihydroxybenzene with N,N-dioctylacetamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(4,5-Dibromo-1,2-phenylene)bis(oxy)]bis(N,N-dioctylacetamide) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used to replace bromine atoms with iodine.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield iodinated derivatives, while oxidation reactions may produce quinone derivatives.
Aplicaciones Científicas De Investigación
2,2’-[(4,5-Dibromo-1,2-phenylene)bis(oxy)]bis(N,N-dioctylacetamide) has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be explored for its potential biological activity, including antimicrobial properties.
Medicine: Research may investigate its potential as a therapeutic agent or drug delivery system.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2,2’-[(4,5-Dibromo-1,2-phenylene)bis(oxy)]bis(N,N-dioctylacetamide) involves its interaction with molecular targets, such as enzymes or receptors, depending on its application. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-[(2,5-Dibromo-1,4-phenylene)bis(oxy)]bis(ethan-1-ol)
- 4,4′-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]
- Acetic acid, 2,2’-[(2,5-dibromo-1,4-phenylene)bis(oxy)]bis-, 1,1’-bis(1,1-dimethylethyl) ester
Uniqueness
2,2’-[(4,5-Dibromo-1,2-phenylene)bis(oxy)]bis(N,N-dioctylacetamide) is unique due to its specific substitution pattern on the phenylene ring and the presence of dioctylacetamide groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
146540-16-1 |
|---|---|
Fórmula molecular |
C42H74Br2N2O4 |
Peso molecular |
830.9 g/mol |
Nombre IUPAC |
2-[4,5-dibromo-2-[2-(dioctylamino)-2-oxoethoxy]phenoxy]-N,N-dioctylacetamide |
InChI |
InChI=1S/C42H74Br2N2O4/c1-5-9-13-17-21-25-29-45(30-26-22-18-14-10-6-2)41(47)35-49-39-33-37(43)38(44)34-40(39)50-36-42(48)46(31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4/h33-34H,5-32,35-36H2,1-4H3 |
Clave InChI |
VDHGYUCBDRWHRG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(CCCCCCCC)C(=O)COC1=CC(=C(C=C1OCC(=O)N(CCCCCCCC)CCCCCCCC)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethylbis[2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl]silane](/img/structure/B12553216.png)
![4-[(2,2,2-Trichloroethanimidoyl)oxy]but-2-en-1-yl acetate](/img/structure/B12553231.png)

![3-{[2-(3-Nitrophenyl)hydrazinyl][(E)-phenyldiazenyl]methylidene}-3H-indole](/img/structure/B12553237.png)



![5-{3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}-2H-1,3-benzodioxole](/img/structure/B12553271.png)

![N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B12553295.png)

silane](/img/structure/B12553300.png)

![3-{[(4-Methoxyphenyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B12553313.png)
